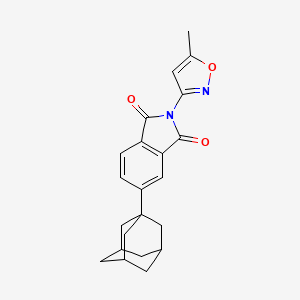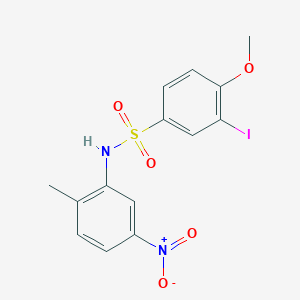
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione, also known as STX-209, is a chemical compound that has been studied for its potential use in treating various neurological disorders. This compound has shown promise in preclinical studies, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione acts as a selective inhibitor of the mGluR5 receptor, which is involved in synaptic plasticity and learning and memory. By inhibiting this receptor, 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione may improve cognitive function and social behavior in individuals with neurological disorders.
Biochemical and Physiological Effects:
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has been shown to improve synaptic plasticity and reduce hyperactivity in animal models of fragile X syndrome. In addition, 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has been shown to improve social behavior and cognitive function in animal models of autism spectrum disorder. These effects are thought to be due to the compound's ability to modulate the mGluR5 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has several advantages as a research tool, including its selectivity for the mGluR5 receptor and its ability to improve cognitive function and social behavior in animal models of neurological disorders. However, the compound's limited solubility and stability may pose challenges for its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione, including further preclinical studies to investigate its potential as a treatment for fragile X syndrome, autism spectrum disorder, and other neurological disorders. In addition, studies are needed to investigate the long-term effects of 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione and its potential side effects. Finally, research is needed to develop more stable and soluble forms of the compound for use in lab experiments and potential clinical applications.
Aplicaciones Científicas De Investigación
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in treating various neurological disorders, including fragile X syndrome, autism spectrum disorder, and Alzheimer's disease. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems, and 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has been shown to improve social behavior and cognitive function in animal models of the disorder. 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has also been studied as a potential treatment for autism spectrum disorder, with promising results in preclinical studies.
Propiedades
IUPAC Name |
5-(1-adamantyl)-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-12-4-19(23-27-12)24-20(25)17-3-2-16(8-18(17)21(24)26)22-9-13-5-14(10-22)7-15(6-13)11-22/h2-4,8,13-15H,5-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDZXSAOYKCSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4190444.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4190450.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4190459.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4190463.png)
![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B4190470.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B4190474.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4190487.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4190492.png)

![4-amino-N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4190510.png)
![3-(5-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4190533.png)
![4-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4190537.png)
